molecular formula C8H5F2NO2 B13637587 6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B13637587
M. Wt: 185.13 g/mol
InChI Key: OUQHYBKOARTAHN-UHFFFAOYSA-N
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Description

6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is a fluorinated benzoxazinone derivative offered for research purposes. This compound belongs to a class of heterocycles recognized for a broad spectrum of biological activities and significant potential in medicinal chemistry and drug discovery. Benzo[d][1,3]oxazine cores are established in pharmaceuticals such as Efavirenz, a non-nucleoside reverse transcriptase inhibitor for HIV, and Etifoxine, an anxiolytic that potentiates GABA A receptor function . Recent scientific investigations highlight the relevance of substituted 4H-benzo[d][1,3]oxazines as promising scaffolds in oncology research. Studies on analogous compounds have demonstrated potent cell proliferation inhibition against breast cancer cell lines (MCF-7 and HCC1954), with IC 50 values ranging from 3.1 to 95 μM, suggesting their potential as antitumor agents . Furthermore, structurally similar 1,3-oxazine derivatives have shown notable antimycobacterial activity against strains like Mycobacterium tuberculosis , with activity enhanced by the presence of hydrophobic and electron-withdrawing substituents on the aromatic ring . The specific incorporation of fluorine atoms at the 6 and 7 positions is a strategic modification often employed in drug design to influence a molecule's pharmacokinetics, metabolic stability, and binding affinity. This makes 6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one a valuable chemical tool for researchers exploring new therapeutic candidates in areas including infectious diseases, and developing novel enzyme inhibitors. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H5F2NO2

Molecular Weight

185.13 g/mol

IUPAC Name

6,7-difluoro-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H5F2NO2/c9-5-1-4-3-13-8(12)11-7(4)2-6(5)10/h1-2H,3H2,(H,11,12)

InChI Key

OUQHYBKOARTAHN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2NC(=O)O1)F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution and Cyclization

One approach involves the reaction of fluorinated dinitrobenzenes with suitable nucleophiles to form intermediates that cyclize into benzoxazinones. For example, the synthesis of benzooxazin-3-one derivatives from 1,5-difluoro-2,4-dinitrobenzene involves:

  • Stepwise substitution of nitro groups by nucleophiles.
  • Intramolecular cyclization to form the oxazinone ring.
  • This method yields a variety of fluorinated benzoxazinone compounds, including difluorinated analogs.

Palladium-Catalyzed Carbonylation–Cyclization

A more recent and mild method involves palladium-catalyzed carbonylation of ortho-halophenols with cyanamide under low CO pressure or CO surrogate reagents (e.g., Mo(CO)6). This domino carbonylation–cyclization sequence forms 4H-benzo[e]oxazin-4-ones efficiently:

  • Ortho-halophenols with fluorine substituents at appropriate positions can be used.
  • The reaction proceeds under mild conditions with good yields.
  • The product can be isolated by simple precipitation.
  • This method avoids the use of gaseous CO, enhancing safety and operational simplicity.

Chlorination and Fluorination Sequence

A patented method describes a two-step reaction sequence to prepare fluorinated benzoxazinones:

  • Chlorination of 7-fluoro-2H-1,4-benzoxazin-3(4H)-one at the 2-position to form 2,2-dichloro-7-fluoro derivative.
  • Subsequent chlorine-fluorine exchange reaction using fluorination reagents to introduce additional fluorine atoms, yielding 2,2,7-trifluoro derivatives.
  • This approach offers high yields and avoids hazardous intermediates.
  • Although focused on trifluoro derivatives, the methodology can be adapted to synthesize difluoro-substituted benzoxazinones by controlling reaction conditions.

Data Table: Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Yields / Notes References
Nucleophilic Aromatic Substitution from 1,5-difluoro-2,4-dinitrobenzene Fluorinated dinitrobenzene, nucleophiles, cyclization conditions Diverse fluorinated benzoxazinones accessible Moderate to good yields; library synthesis possible
Pd-Catalyzed Carbonylation–Cyclization Ortho-halophenols, cyanamide, Pd catalyst, Mo(CO)6 or CO surrogates, mild conditions Mild, low-pressure, gas-free, good substrate scope Moderate to excellent yields; facile isolation
Chlorination-Fluorination Sequence Chlorination reagent, fluorination reagent, 7-fluoro-2H-1,4-benzoxazin-3(4H)-one High product yield, safe reagents, no hazardous intermediates High yields for trifluoro derivatives; adaptable for difluoro

Detailed Research Findings and Notes

  • The nucleophilic aromatic substitution method is versatile but may involve multiple steps and handling of potentially sensitive intermediates.
  • The Pd-catalyzed carbonylation method is notable for its operational simplicity, avoiding the use of toxic CO gas by employing CO-releasing agents, and provides a one-step route to benzoxazinones with various substituents including fluorine.
  • The chlorination-fluorination method provides a strategic approach to introduce fluorines selectively at desired positions, improving yield and safety compared to older methods relying on hazardous reagents like sodium hydride or expensive bases.
  • Commercially available 6,7-difluoro-1H-benzo[d]oxazine-2,4-dione is typically supplied with a purity of 97%, indicating that these preparation methods are scalable and reproducible for practical use.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various quinolines, pyrroles, and substituted derivatives of the original compound .

Scientific Research Applications

6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The oxazinone ring structure contributes to its unique chemical properties, making it a valuable compound in research and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one and related benzoxazinone derivatives:

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data Reference
6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one (hypothetical) 6-F, 7-F N/A N/A Predicted IR: ~1705 cm⁻¹ (C=O); HRMS: ~273–306 m/z (based on analogs)
6-(3-Chloro-4-fluorophenyl)-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one (5) 3-Cl, 4-F on phenyl; 4,4-dimethyl 178–180 41 ¹H NMR: δ 7.72 (dd, J = 7.0 Hz), 7.56 (ddd, J = 8.6 Hz); HRMS: 306.0692 [M+H]+
6-(6-Fluoropyridin-3-yl)-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one (3) 6-F-pyridinyl; 4,4-dimethyl 160–165 29 ¹⁹F NMR: δ −70.26; HRMS: 273.1034 [M+H]+
4-Allyl-6-(2-(4-aminophenyl)-3-butyl-4-oxo-1,4-dihydroquinolin-6-yl)-4-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one (9l) 4-allyl, 4-methyl; quinolinone substituent 196–197 83 FTIR: 3416 cm⁻¹ (NH₂); HRMS: 531.2255 [M+Na]+
6,7-Difluoroindanone Non-benzoxazinone; difluoroindanone core N/A N/A Structural analog for fluorination effects; no direct spectral data

Key Observations :

Fluorination Effects: Fluorine substitution (as in compound 3 and hypothetical 6,7-difluoro derivative) enhances electronegativity and metabolic stability compared to non-fluorinated analogs. The ¹⁹F NMR shift of −70.26 ppm in compound 3 reflects the electronic environment of the fluoropyridinyl group .

Substituent Diversity: Alkyl Groups: Compounds with 4,4-dimethyl (e.g., 3, 5) or 4-allyl-4-methyl (e.g., 9l) substituents exhibit higher melting points (160–197°C), likely due to increased molecular rigidity . Heterocyclic Moieties: The quinolinone substituent in 9l introduces hydrogen-bonding interactions (FTIR: 3416 cm⁻¹ for NH₂), enhancing solubility and biological target affinity .

Synthetic Yields: Yields for fluorinated benzoxazinones (29–41%) are generally lower than those for methoxy- or alkyl-substituted analogs (76–83%), reflecting the challenges in fluorination chemistry .

Research Findings and Limitations

  • Structural Confirmation: HRMS and NMR data for analogs confirm the integrity of the benzoxazinone core. For example, compound 5 shows a ¹³C NMR peak at δ 167.95 ppm (C=O), consistent with oxazinone carbonyl groups .
  • Limitations : The absence of explicit data for the 6,7-difluoro derivative necessitates extrapolation from structurally related compounds. Further synthesis and characterization are required to validate predictions.

Biological Activity

6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is a compound belonging to the class of benzo[d][1,3]oxazines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in oncology.

  • Molecular Formula : C8_8H4_4F2_2N\O3_3
  • Molecular Weight : 181.12 g/mol
  • CAS Number : Not specifically listed but related compounds are noted in databases.

Research indicates that compounds within the benzo[d][1,3]oxazine family exhibit various mechanisms of action, including:

  • Inhibition of Cell Proliferation : Studies have shown that these compounds can inhibit the proliferation of cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of cellular signaling pathways .
  • Potential as Anticancer Agents : The compound has been evaluated for its effects on breast cancer cell lines (MCF-7, CAMA-1, HCC1954, and SKBR-3). The results demonstrated varying degrees of inhibition with IC50_{50} values ranging from 0.09 µM to 157.4 µM across different cell lines .

Biological Activity Data

The following table summarizes the biological activity data of 6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one in various studies:

Cell Line IC50_{50} (µM) Effect Observed
MCF-70.30 - 157.4Inhibition of proliferation
CAMA-10.16 - 139Significant reduction in cell growth
HCC19540.51 - 157.2Modulation of oxidative stress response
SKBR-30.09 - 93.08Increased ROS generation

Study on Breast Cancer

A notable study investigated the effects of various benzo[d][1,3]oxazines on breast cancer cell lines. The findings indicated that certain derivatives exhibited potent antiproliferative effects correlated with their ability to generate ROS. Compounds with specific substitutions at the aryl group demonstrated enhanced activity, suggesting a structure-activity relationship that could guide future drug design .

Mechanistic Insights

Further mechanistic studies revealed that the inhibition of cell proliferation by these compounds could be linked to their interaction with cellular pathways involved in oxidative stress and apoptosis. The modulation of these pathways presents a promising avenue for therapeutic intervention in cancer treatment .

Q & A

Q. What are the standard synthetic routes for 6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves fluorinated precursors and cyclization reactions. A common method includes reacting substituted phenols with fluorinated reagents (e.g., Selectfluor) under controlled conditions. Key parameters include:

  • Temperature : 80–100°C to balance reactivity and side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.
  • Catalysts : Base catalysts like K₂CO₃ facilitate deprotonation and cyclization.

Q. Table 1: Representative Reaction Conditions

PrecursorFluorinating AgentSolventYield (%)Reference
6-HydroxybenzamideSelectfluorAcetonitrile72
7-FluorophenolDASTDMF65

Methodological Tip : Monitor reaction progress via TLC or HPLC to minimize over-fluorination. Purify via column chromatography using ethyl acetate/hexane gradients.

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of 6,7-Difluoro-benzoxazinone derivatives?

  • ¹H/¹³C NMR : Fluorine atoms deshield adjacent protons, causing distinct splitting patterns. For example, the C6 and C7 fluorines split aromatic protons into doublets (δ 7.2–7.9 ppm) .
  • FTIR : A strong C=O stretch at ~1705 cm⁻¹ confirms the oxazinone ring. Fluorine substitution reduces C-F vibration signals to ~1150 cm⁻¹ .
  • HRMS : Exact mass matching (e.g., [M+H]+ calc. 214.0372, found 214.0368) validates molecular formula .

Note : Use deuterated DMSO for NMR to resolve exchangeable protons in the oxazinone ring.

Q. What preliminary biological screening assays are suitable for evaluating 6,7-Difluoro-benzoxazinone derivatives?

  • Antimicrobial Activity : Broth microdilution assays against S. aureus (ATCC 29213) and E. coli (ATCC 25922), with MIC values ≤50 µg/mL considered active .
  • Anti-inflammatory Potential : Inhibition of TNF-α or IL-6 in LPS-stimulated macrophages (IC₅₀ < 10 µM indicates potency) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A2780) to determine IC₅₀ values .

Q. Table 2: Example Bioactivity Profile

DerivativeAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
6,7-F₂-Benzoxazinone5.6 (A2780)25 (S. aureus)
Methyl-substituted7.2 (MCF-7)50 (E. coli)

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of 6,7-Difluoro-benzoxazinone in nucleophilic aromatic substitution (NAS)?

The electron-withdrawing nature of fluorine activates the aromatic ring for NAS at positions ortho and para to the fluorine atoms. For example:

  • Ammonolysis : Reacting with NH₃/EtOH at 120°C yields 4-aminobenzoxazinone derivatives via displacement of fluorine at C7 .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd(PPh₃)₄ and K₂CO₃ in toluene/water (80°C, 12h) .

Mechanistic Insight : DFT calculations show fluorine lowers LUMO energy (-2.1 eV vs. -1.5 eV for non-fluorinated analogs), enhancing electrophilicity .

Q. What strategies resolve contradictions in SAR data for 6,7-Difluoro-benzoxazinone derivatives with similar structures but divergent bioactivities?

  • Crystallography : Resolve 3D structures to identify conformational preferences (e.g., planarity of the oxazinone ring affecting tubulin binding) .
  • Proteomics : Use pull-down assays with biotinylated derivatives to map off-target interactions .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding kinetics to explain discrepancies in IC₅₀ values .

Case Study : Derivatives with 4-allyl groups showed unexpected anti-inflammatory activity despite poor in vitro cytotoxicity. MD simulations revealed allosteric modulation of COX-2 .

Q. How can computational methods (e.g., molecular docking, QSAR) guide the design of 6,7-Difluoro-benzoxazinone-based inhibitors?

  • Docking (AutoDock Vina) : Dock into ATP-binding pockets (e.g., EGFR kinase, PDB: 1M17). Fluorine atoms form hydrogen bonds with Thr766 and Met769 .
  • QSAR Models : Use Hammett σ constants for fluorine to predict logP and bioavailability. A σₚ value of +0.06 indicates moderate lipophilicity (logP ≈ 2.1) .

Q. Table 3: Predicted vs. Experimental Binding Affinities

DerivativePredicted ΔG (kcal/mol)Experimental IC₅₀ (nM)
6-F,7-OCH₃-9.2120
6,7-F₂-10.545

Q. What advanced characterization techniques elucidate solid-state behavior and polymorphism in 6,7-Difluoro-benzoxazinone derivatives?

  • PXRD : Identify polymorphs (e.g., Form I vs. Form II) with distinct diffraction peaks at 2θ = 12.4° and 15.7° .
  • DSC : Monitor melting points (e.g., 196–197°C for crystalline forms) and glass transitions .
  • ssNMR : ¹⁹F ssNMR reveals fluorine environments (δ -70 ppm for crystalline vs. -65 ppm for amorphous phases) .

Application : Polymorph stability affects dissolution rates—critical for in vivo pharmacokinetic studies .

Q. How do fluorinated benzoxazinones perform in materials science applications, such as polymer additives or optoelectronic components?

  • Thermal Stability : Incorporation into polybenzoxazines increases Tg by 20–30°C due to fluorine’s electron-withdrawing effects .
  • Optoelectronics : Fluorescence at λₑₘ = 420 nm (quantum yield Φ = 0.45) makes them suitable for OLED emissive layers .

Methodology : Blend with PMMA at 5–10 wt% and cast films via spin-coating. Characterize using UV-Vis and AFM for homogeneity .

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